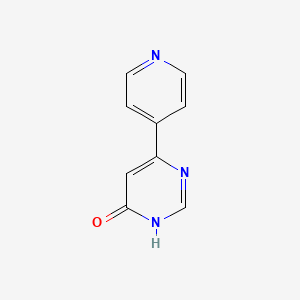

6-Pyridin-4-ylpyrimidin-4-ol

Description

BenchChem offers high-quality 6-Pyridin-4-ylpyrimidin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Pyridin-4-ylpyrimidin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-pyridin-4-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-9-5-8(11-6-12-9)7-1-3-10-4-2-7/h1-6H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOHUACKGQQGLRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=O)NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 6-(Pyridin-4-yl)pyrimidin-4-ol

Topic: 6-Pyridin-4-ylpyrimidin-4-ol Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary & Strategic Value

The scaffold 6-(pyridin-4-yl)pyrimidin-4-ol (also designated as 6-(pyridin-4-yl)pyrimidin-4(3H)-one) represents a critical pharmacophore in medicinal chemistry. It serves as a foundational core for p38 MAP kinase inhibitors , FLT3/CDK4 inhibitors , and NOX2 inhibitors . Its structural duality—capable of participating in donor-acceptor hydrogen bonding via the pyrimidinone motif while engaging in

This guide details two distinct synthetic pathways:

-

The Condensation Route (Route A): Ideal for multi-gram to kilogram scale-up; utilizes inexpensive starting materials.

-

The Cross-Coupling Route (Route B): Ideal for late-stage diversification and library generation (SAR exploration).

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the pyrimidine core. The most efficient disconnection relies on the Pinner Pyrimidine Synthesis principle, breaking the ring into a bis-electrophilic

Figure 1: Retrosynthetic breakdown of the target scaffold.

Route A: The Condensation Protocol (Scale-Up Preferred)

This route is favored for bulk synthesis due to the low cost of ethyl isonicotinate and formamidine acetate.

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

The formation of the

Reagents:

-

Ethyl isonicotinate (1.0 eq)

-

Ethyl acetate (Excess, acts as solvent/reactant)

-

Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH) (1.2–1.5 eq)

-

Solvent: Anhydrous THF or Toluene (if using NaH); Ethanol (if using NaOEt)

Protocol:

-

Activation: Suspend NaH (60% in oil, 1.5 eq) in anhydrous THF under Argon at 0°C.

-

Addition: Add dry ethyl acetate (2.0 eq) dropwise. Stir for 15 min.

-

Condensation: Add ethyl isonicotinate (1.0 eq) dropwise. The solution will likely turn yellow/orange.

-

Reflux: Heat to reflux (65–70°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

-

Workup: Cool to RT. Quench carefully with acetic acid or dilute HCl to pH ~6. Extract with EtOAc.[2]

-

Purification: The crude

-keto ester is often an oil. It can be used directly or purified via vacuum distillation.

Step 2: Cyclization to 6-(Pyridin-4-yl)pyrimidin-4-ol

This step constructs the pyrimidine ring.

Reagents:

-

Crude

-keto ester from Step 1 (1.0 eq) -

Formamidine Acetate (1.2 eq)

-

Base: Sodium Ethoxide (2.0 eq)

-

Solvent: Absolute Ethanol

Protocol:

-

Preparation: Dissolve Na metal (2.0 eq) in absolute ethanol to generate fresh NaOEt.

-

Mixing: Add formamidine acetate (1.2 eq) to the ethoxide solution. Stir for 10 min.

-

Cyclization: Add the

-keto ester (1.0 eq) slowly. -

Reaction: Reflux for 8–12 hours. A precipitate often forms as the reaction proceeds.

-

Isolation:

-

Evaporate ethanol under reduced pressure.

-

Dissolve residue in minimal water.

-

Critical Step: Acidify carefully with glacial acetic acid to pH 5–6. The product, being amphoteric, will precipitate at its isoelectric point.

-

Filter the solid, wash with water and cold ethanol.

-

Recrystallize from DMF/Ethanol if necessary.

-

Route B: Suzuki Cross-Coupling (MedChem/SAR Preferred)

This route allows for the rapid synthesis of analogs by varying the boronic acid or the pyrimidine halide.

Reagents:

-

6-Chloropyrimidin-4-ol (1.0 eq)

-

Pyridin-4-ylboronic acid (1.2 eq)

-

Catalyst:

(5 mol%) or -

Base:

(2.0 M aqueous, 3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Protocol:

-

Degassing: Combine solvent, halide, and boronic acid in a reaction vial. Sparge with Argon for 10 min.

-

Catalysis: Add the Pd catalyst and base. Seal the vial.

-

Heating: Heat to 90–100°C for 12 hours (or 150°C for 30 min in a Microwave reactor).

-

Workup: Filter through Celite to remove Pd black. Acidify filtrate to precipitate the product.

Mechanistic Insight: The Condensation Pathway

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via nucleophilic attack of the amidine nitrogen on the ketone carbonyl (more electrophilic than the ester), followed by cyclization.

Figure 2: Step-wise mechanism of the Pinner-type cyclization.

Characterization & Tautomerism

The product exists in a tautomeric equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms.

-

Solubility: Poor in water and non-polar solvents. Soluble in DMSO, DMF, and aqueous acid/base.

-

1H NMR (DMSO-d6, 400 MHz):

- 12.5–13.0 ppm: Broad singlet (NH/OH, indicates tautomer exchange).

- 8.7–8.8 ppm: Doublet (2H, Pyridine C2/C6-H).

- 8.2–8.3 ppm: Singlet (1H, Pyrimidine C2-H).

- 7.9–8.0 ppm: Doublet (2H, Pyridine C3/C5-H).

- 6.9–7.0 ppm: Singlet (1H, Pyrimidine C5-H).

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 173.17 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| pKa (Calc) | ~8.5 (OH/NH), ~3.5 (Pyridine N) | Amphoteric nature affects extraction.[3][4] |

| UV | ~260–280 nm | Dependent on pH. |

Safety & Handling

-

Pyridine Derivatives: The starting ethyl isonicotinate and the product may have neurological toxicity. Handle in a fume hood.

-

Sodium Hydride: Pyrophoric. Use anhydrous conditions and quench excess carefully.

-

Palladium Residues: If using Route B for pharmaceutical testing, ensure Pd scavenging (e.g., using SiliaMetS® thiols) to <10 ppm.

References

-

Synthesis of Pyridin-4-ols via Three-Component Reaction: Reissig, H. U., et al. "Synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles and carboxylic acids." Chimica Oggi, 2008. (Contextual validation of pyridin-4-ol stability).

-

p38 MAP Kinase Inhibitor Scaffolds: Laufer, S. A., et al. "Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase." Journal of Medicinal Chemistry, 2002.

-

General Pyrimidine Synthesis (Pinner Method): Joule, J. A., & Mills, K. "Heterocyclic Chemistry."[5] 5th Ed. Wiley, 2010. (Standard text for the condensation mechanism).

-

Suzuki Coupling of Chloropyrimidines: Gong, Y., et al. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." Journal of Combinatorial Chemistry, 2004.

- Albert, A., & Phillips, J. N. "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society, 1956.

Sources

- 1. 14757-05-2|2,6-Di(pyridin-4-yl)pyrimidin-4-ol|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

6-Pyridin-4-ylpyrimidin-4-ol: Mechanism of Action & Technical Guide

Executive Summary

6-Pyridin-4-ylpyrimidin-4-ol (often existing in equilibrium with its tautomer, 6-(pyridin-4-yl)pyrimidin-4(3H)-one ) represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the ATP-binding site of protein kinases. It serves as a core pharmacophore for inhibitors of the Mitogen-Activated Protein Kinase (MAPK) family, with high affinity for c-Jun N-terminal Kinases (JNKs) .

This guide details the molecule's mechanism of action (MOA) as an ATP-competitive inhibitor, its structural biology within the kinase hinge region, and the experimental protocols required to validate its activity and selectivity.

Part 1: Chemical Identity & Structural Biology

To understand the MOA, one must first address the molecule's dynamic chemical nature. In solution, this compound exists in a tautomeric equilibrium between the enol (4-ol) and keto (4-one) forms.

-

The Pharmacophore: The 4-pyridyl group attached to the 6-position of the pyrimidine ring creates a bi-aryl system capable of distinct hydrogen bonding patterns.

-

Tautomeric Dominance: While named as an "-ol," X-ray crystallography of kinase-inhibitor complexes typically reveals the 4-one (lactam) tautomer as the bioactive species. This form presents a hydrogen bond donor (N3-H) and an acceptor (C4=O) perfectly positioned to interact with the kinase hinge region.

Structural Diagram: Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the bioactive "hinge-binding" face.

Caption: Tautomeric shift from the enol form to the bioactive keto form, facilitating bidentate hydrogen bonding with the kinase hinge.

Part 2: Mechanism of Action (MOA)

The core mechanism of 6-Pyridin-4-ylpyrimidin-4-ol is Type I ATP-Competitive Inhibition .

The Binding Mode (Hinge Interaction)

The molecule mimics the adenine ring of ATP. Upon entering the kinase cleft, it displaces ATP, preventing the phosphotransfer reaction required for signal transduction.

-

Anchor Point: The pyrimidinone ring acts as the primary anchor. The N1 nitrogen (acceptor) and the C2-H or N3-H (donor) form hydrogen bonds with the backbone residues of the kinase hinge (e.g., Met149 in JNK3).

-

The "Gatekeeper" Interaction: The pyridine ring at the 6-position extends into the hydrophobic pocket adjacent to the gatekeeper residue (e.g., Met146 in JNK1). This interaction dictates the scaffold's affinity and selectivity.

-

Solvent Front: Substituents on the pyridine ring (if modified) can project into the solvent-exposed region, allowing for the tuning of solubility and pharmacokinetic properties.

Pathway Modulation (JNK Signaling)

By inhibiting JNK, the molecule blocks the phosphorylation of c-Jun , a component of the AP-1 transcription factor. This results in the downregulation of pro-inflammatory cytokines and pro-apoptotic genes.

Pathway Diagram: JNK Signaling Cascade

Caption: The JNK signaling cascade showing the specific intervention point of the inhibitor at the MAPK level, blocking c-Jun activation.

Part 3: Experimental Validation Protocols

To validate the MOA of 6-Pyridin-4-ylpyrimidin-4-ol, researchers must employ a cascade of biochemical and cellular assays.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC50 value against JNK1/2/3 to quantify potency. Methodology: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE™.

-

Reagent Prep: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Inhibitor Dilution: Serially dilute 6-Pyridin-4-ylpyrimidin-4-ol in DMSO (3-fold dilutions, starting at 10 µM).

-

Reaction Assembly:

-

Add 5 µL of inhibitor (or DMSO control) to a 384-well plate.

-

Add 5 µL of Kinase/Antibody mixture (JNK1 + Eu-anti-GST antibody).

-

Add 5 µL of Tracer (Alexa Fluor® 647-labeled ATP competitive tracer).

-

-

Incubation: Incubate for 60 minutes at Room Temperature (RT) in the dark.

-

Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

-

Analysis: Calculate the TR-FRET ratio (665/615). Plot dose-response curves to derive IC50.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the inhibitor blocks c-Jun phosphorylation in intact cells. Cell Line: HEK293 or Jurkat cells (stress-inducible models).

-

Seeding: Plate cells at 0.5 x 10^6 cells/well in 6-well plates.

-

Pre-treatment: Treat cells with 6-Pyridin-4-ylpyrimidin-4-ol (0.1, 1, 10 µM) for 1 hour.

-

Stimulation: Induce JNK pathway using Anisomycin (10 µg/mL) or UV radiation for 30 minutes.

-

Lysis: Wash with ice-cold PBS and lyse in RIPA buffer containing phosphatase inhibitors (PhosSTOP).

-

Immunoblotting:

-

Run SDS-PAGE.

-

Primary Antibody 1: Anti-phospho-c-Jun (Ser63) (1:1000).

-

Primary Antibody 2: Anti-Total JNK (Loading Control).

-

-

Result Interpretation: A dose-dependent reduction in p-c-Jun bands compared to the Anisomycin-only control confirms cellular efficacy.

Data Summary Table: Expected Profile

| Assay Type | Parameter | Expected Outcome | Significance |

| Biochemical | IC50 (JNK1) | < 100 nM (if optimized) | High potency ATP-competition. |

| Biochemical | Selectivity | > 10-fold vs. p38 MAPK | Critical for reducing side effects. |

| Cellular | p-c-Jun EC50 | ~ 3-5x Biochemical IC50 | Indicates membrane permeability. |

| Physical | Solubility | Low in water (Enol/Keto) | Requires formulation (e.g., DMSO/PEG). |

Part 4: Therapeutic Implications[1][2][3][4]

The 6-Pyridin-4-ylpyrimidin-4-ol scaffold is primarily investigated for:

-

Neurodegeneration: JNK3 inhibition is a target for Parkinson’s and Alzheimer’s disease, where JNK signaling contributes to neuronal apoptosis.

-

Fibrosis & Inflammation: JNK1 inhibition prevents the activation of stellate cells in liver fibrosis and reduces cytokine production in rheumatoid arthritis.

Critical Consideration: The "naked" scaffold (6-Pyridin-4-ylpyrimidin-4-ol) is often a starting point (fragment). Clinical candidates typically possess additional substituents at the 2-position of the pyrimidine to enhance selectivity and pharmacokinetic properties.

References

-

Zhang, T., et al. (2012). "Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors." ACS Medicinal Chemistry Letters.

-

Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences.

-

MedChemExpress. "JNK Inhibitor Library and Scaffold Data." MedChemExpress Product Resources.

-

Coughlin, S. A., et al. (2024). "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors." Journal of Medicinal Chemistry.

Methodological & Application

Application Note: Scalable Synthesis of 6-(Pyridin-4-yl)pyrimidin-4-ol Scaffolds

Executive Summary & Scientific Rationale

The 6-(pyridin-4-yl)pyrimidin-4-ol scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical hinge-binding motif in the design of ATP-competitive kinase inhibitors (e.g., CDK4/6, p38 MAPK, and FLT3 inhibitors). Its structural utility lies in the tautomeric nature of the pyrimidin-4-ol core (existing in equilibrium with the pyrimidin-4(3H)-one form), which offers versatile hydrogen-bonding capabilities within enzyme active sites.

This protocol details a robust, two-stage synthetic route:

-

Claisen Condensation: Generation of the β-keto ester precursor, ethyl 3-oxo-3-(pyridin-4-yl)propanoate.

-

Cyclocondensation: Ring closure using formamidine acetate to yield the target pyrimidine.

Why this route? Unlike Suzuki cross-coupling approaches which require expensive palladium catalysts and halogenated precursors, this de novo ring construction is cost-effective, scalable, and avoids heavy metal contamination—a critical factor in early-stage drug discovery.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the "3+3" cyclization strategy. The pyrimidine ring is constructed by condensing a C-C-C three-carbon fragment (the β-keto ester) with an N-C-N fragment (the amidine).

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core from ester and amidine precursors.

Experimental Protocol

Stage 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate

Objective: To activate the acetyl position of ethyl acetate and condense it with ethyl isonicotinate.

Reagents:

-

Ethyl isonicotinate (1.0 eq)

-

Ethyl acetate (Excess, serves as reagent and solvent component)

-

Sodium ethoxide (NaOEt) (1.5 eq) - Freshly prepared or high-grade commercial powder

-

Solvent: Anhydrous Ethanol (EtOH) or Toluene

Procedure:

-

Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Base Activation: Charge the flask with NaOEt (1.5 eq) and anhydrous EtOH (50 mL). Stir until dissolved.

-

Addition: Add ethyl acetate (2.0 eq) dropwise at 0°C. Stir for 30 minutes to generate the enolate.

-

Condensation: Add ethyl isonicotinate (1.0 eq) dropwise over 15 minutes.

-

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. The solution will turn from clear to yellow/orange, indicating enolate formation.

-

Workup:

-

Cool to room temperature.[1]

-

Evaporate the solvent under reduced pressure.[2]

-

Dissolve the residue in minimal water (pH will be basic).

-

Carefully acidify with acetic acid to pH ~6 to precipitate the β-keto ester (or extract with CH₂Cl₂ if it remains an oil).

-

Critical Check: Verify product formation by TLC (EtOAc/Hexane 1:1). The β-keto ester exists in equilibrium with its enol form, often appearing as a broad spot or double spot.

-

Stage 2: Cyclocondensation to 6-(Pyridin-4-yl)pyrimidin-4-ol

Objective: Condensation of the β-keto ester with formamidine to close the pyrimidine ring.

Reagents:

-

Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Product from Stage 1) (1.0 eq)

-

Formamidine Acetate (1.2 eq)

-

Sodium Ethoxide (2.5 eq)

-

Solvent: Anhydrous Ethanol[2]

Procedure:

-

Mixing: In a clean 100 mL round-bottom flask, dissolve NaOEt (2.5 eq) in anhydrous EtOH (30 mL).

-

Amidine Release: Add formamidine acetate (1.2 eq) to the base solution. Stir for 15 minutes at room temperature to liberate the free base formamidine.

-

Substrate Addition: Add the β-keto ester (1.0 eq) to the reaction mixture.

-

Reaction: Reflux the mixture for 12 hours. A heavy precipitate (the sodium salt of the pyrimidinol) may form.

-

Quenching & Isolation (The "Amphoteric" Workup):

-

Evaporate the ethanol in vacuo.

-

Dissolve the residue in water (10 mL/g substrate).

-

Neutralization: The product is soluble in base (as a salt) and acid (protonated pyridine). You must adjust the pH to the isoelectric point (typically pH 6–7).

-

Add 1M HCl dropwise while monitoring pH. At pH ~6.5, the product will precipitate as an off-white/pale yellow solid.

-

Filter the solid, wash with cold water, and dry under vacuum at 50°C.

-

Purification & Characterization Workflow

Because the product contains both a basic pyridine nitrogen and an acidic enolic hydroxyl group, standard silica chromatography can be difficult (streaking). The Acid-Base precipitation method is superior.

Figure 2: Acid-base workup strategy leveraging the zwitterionic properties of the product.

Characterization Data (Expected)

| Property | Value / Observation | Notes |

| Appearance | Off-white to pale yellow powder | Color deepens if trace pyridine oxides are present. |

| Melting Point | >250 °C (Decomposes) | High MP due to strong intermolecular H-bonding. |

| ¹H NMR (DMSO-d₆) | δ 8.70 (d, 2H, Py-H), 8.35 (s, 1H, Pm-H2), 7.85 (d, 2H, Py-H), 6.95 (s, 1H, Pm-H5) | Broad singlet >12 ppm may be seen for OH/NH tautomer. |

| MS (ESI+) | [M+H]⁺ = 174.06 | Consistent with Formula C₉H₇N₃O. |

| Solubility | DMSO, DMF, dilute acid/base | Poor solubility in DCM, Et₂O, or neutral water. |

Troubleshooting & Optimization

Common Failure Modes

-

Moisture Contamination: Sodium ethoxide is highly hygroscopic. If the NaOEt is "wet" (contains NaOH), it will hydrolyze the ethyl isonicotinate to isonicotinic acid (a dead-end byproduct) rather than promoting condensation.

-

Fix: Use freshly prepared NaOEt solution (dissolve Na metal in dry EtOH) or store commercial powder in a desiccator.

-

-

Incomplete Cyclization: If the reaction stops at the intermediate acyclic ureide.

-

Fix: Ensure the reaction is refluxed for the full duration. Using a higher boiling solvent like n-butanol can drive the reaction to completion if ethanol reflux is insufficient.

-

-

Filtration Issues: The precipitate can be fine and clog filters.

-

Fix: Allow the acidified slurry to stir for 1 hour to ripen the crystals before filtration.

-

Tautomerism Note

Researchers should be aware that 6-(pyridin-4-yl)pyrimidin-4-ol exists in equilibrium with 6-(pyridin-4-yl)pyrimidin-4(3H)-one . In solution (NMR), you may observe the "one" form (NH signal) or the "ol" form depending on the solvent polarity. This is not an impurity; it is the intrinsic nature of the scaffold.

References

-

Synthesis of 4,6-Disubstituted Pyrimidines via Suzuki Coupling. Describes alternative coupling strategies for similar scaffolds.

-

Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate. Detailed protocol for the critical beta-keto ester intermediate.

-

Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives. Provides context on the biological relevance and characterization of pyridine-pyrimidine hybrids.

-

Synthesis of 6-methyl-4,5-dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives. Illustrates the condensation conditions for pyrimidin-4-one ring closure.

Sources

- 1. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 2. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]

6-Pyridin-4-ylpyrimidin-4-ol as a precursor for agrochemical synthesis

Application Note: 6-Pyridin-4-ylpyrimidin-4-ol as a Strategic Precursor for Agrochemical Synthesis

Part 1: Executive Summary & Strategic Value

The heterobiaryl scaffold 6-(pyridin-4-yl)pyrimidin-4-ol (and its tautomer 6-(pyridin-4-yl)pyrimidin-4(3H)-one) represents a "privileged structure" in modern agrochemical discovery. Its structural duality—combining the electron-deficient pyrimidine ring with the basic pyridine moiety—makes it an ideal template for designing Complex I mitochondrial electron transport (MET) inhibitors (fungicides/acaricides) and plant kinase inhibitors (herbicides).

Unlike simple pyrimidines, the 4-pyridyl substitution introduces a critical hydrogen-bond acceptor vector and pi-stacking capability, essential for binding in the Q-site of respiratory enzymes or the ATP-binding pocket of kinases. This guide details a robust, scalable synthetic route to this precursor and its subsequent activation into the versatile electrophile 4-chloro-6-(pyridin-4-yl)pyrimidine .

Part 2: Chemical Profile & Tautomerism

Before synthesis, understanding the tautomeric equilibrium is vital for reaction monitoring and solubility handling.

| Property | Specification |

| IUPAC Name | 6-(Pyridin-4-yl)pyrimidin-4-ol |

| Common Tautomer | 6-(Pyridin-4-yl)pyrimidin-4(3H)-one (Predominant in solution) |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol |

| Solubility | Low in non-polar solvents; soluble in DMSO, hot DMF, acidic water. |

| Key Reactivity | The C4-OH (or C4=O) is the site of activation (chlorination). The Pyridine N is susceptible to N-oxidation or protonation. |

Tautomeric Consideration: In the solid state and polar solvents, the oxo-form (lactam) dominates. However, reactivity with chlorinating agents (POCl₃) proceeds via the hydroxy-form (lactim) intermediate.

Part 3: Synthetic Protocols

Workflow Overview

The most efficient industrial route avoids the unstable sodium enolates of Claisen condensations. Instead, we utilize N,N-Dimethylformamide dimethyl acetal (DMF-DMA) to generate a stable enaminone intermediate, which cyclizes cleanly with formamidine.

Figure 1: Streamlined synthetic workflow from commodity starting material to activated electrophile.

Protocol A: Synthesis of the Enaminone Intermediate

Reaction Type: Condensation | Scale: 100 mmol

Rationale: Direct condensation of acetylpyridine with ethyl formate often yields mixtures and difficult-to-handle sodium salts. The DMF-DMA route yields a crystalline enaminone that requires no chromatography.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Charging: Add 4-acetylpyridine (12.1 g, 100 mmol) and DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (15.0 g, 126 mmol). No solvent is strictly necessary, but dry toluene (50 mL) can be used to control temperature.

-

Reaction: Heat the mixture to reflux (110°C) for 4–6 hours.

-

Checkpoint: Monitor by TLC (EtOAc). The starting material spot should disappear, replaced by a lower Rf yellow spot (the enaminone).

-

-

Workup: Cool to room temperature. The product, (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one , often crystallizes upon cooling.

-

If solid: Filter and wash with cold hexanes.

-

If oil: Evaporate excess DMF-DMA under reduced pressure. The residue is sufficiently pure for the next step.

-

Protocol B: Cyclization to 6-Pyridin-4-ylpyrimidin-4-ol

Reaction Type: Heterocyclization | Scale: 100 mmol equivalent

-

Setup: 500 mL RBF with reflux condenser and nitrogen inlet.

-

Solvent System: Prepare a solution of Sodium Ethoxide (NaOEt) in ethanol (21% wt, or prepared fresh by dissolving 2.5 g Na in 100 mL dry EtOH).

-

Addition: Add Formamidine Acetate (12.5 g, 120 mmol) to the ethanolic NaOEt. Stir for 15 min to liberate the free base.

-

Cyclization: Add the Enaminone intermediate (from Protocol A) to the mixture.

-

Reaction: Reflux for 6–12 hours. The solution typically darkens.

-

Isolation (Critical Step):

-

Evaporate the ethanol under reduced pressure to roughly 20% volume.

-

Dilute with water (100 mL).

-

Neutralization: Carefully acidify with glacial acetic acid to pH 6–7. The product will precipitate as a solid.

-

Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

-

Yield Expectation: 70–85%.[1]

-

Protocol C: Activation (Chlorination) with POCl₃

Reaction Type: Deoxychlorination | Scale: 50 mmol

Safety Warning: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried. Use a caustic scrubber for HCl gas evolution.

-

Setup: 250 mL RBF, stirring bar, reflux condenser with drying tube (CaCl₂).

-

Charging: Suspend 6-Pyridin-4-ylpyrimidin-4-ol (8.65 g, 50 mmol) in Phosphorus Oxychloride (POCl₃) (40 mL, excess).

-

Catalyst: Add N,N-Diethylaniline (2 mL) or DMF (5 drops) to catalyze the Vilsmeier-Haack type mechanism.

-

Reaction: Heat to reflux (105°C) for 2–3 hours. The suspension will clear as the chlorinated product (which is more soluble in POCl₃) forms.

-

Quenching (Exothermic):

-

Remove excess POCl₃ by rotary evaporation (use a dedicated pump/trap).

-

Pour the thick residue slowly onto crushed ice/water (200 g) with vigorous stirring. Maintain temperature <10°C.

-

Neutralize with aqueous NH₄OH or NaHCO₃ to pH 8.

-

-

Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over MgSO₄ and evaporate.

-

Product: 4-Chloro-6-(pyridin-4-yl)pyrimidine .

-

Appearance: Off-white to yellow solid.

-

Stability: Store in a freezer; susceptible to hydrolysis over long periods.

-

Part 4: Agrochemical Application (Case Study)

Objective: Synthesis of a Broad-Spectrum Fungicide Candidate (Analogue of Diflumetorim/Kinase Inhibitor).

The 4-chloro derivative serves as the electrophile for S_NAr reactions with amines.

Protocol:

-

Dissolve 4-chloro-6-(pyridin-4-yl)pyrimidine (1.0 eq) in dry THF or Dioxane.

-

Add Target Amine (e.g., 2-fluoro-benzylamine) (1.1 eq).

-

Add Base: Cs₂CO₃ (2.0 eq) or DIEA (2.0 eq).

-

Heat at 60–80°C for 4 hours.

-

Result: The resulting N-substituted aminopyrimidine retains the pyridyl moiety for MET complex binding, while the benzyl tail provides lipophilicity for cuticle penetration.

Part 5: Analytical Validation

To ensure protocol integrity, compare your product against these standard spectral characteristics:

6-Pyridin-4-ylpyrimidin-4-ol (Precursor):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.80 (br s, 1H, NH/OH), 8.75 (d, 2H, Py-H), 8.30 (s, 1H, Pm-H2), 8.05 (d, 2H, Py-H), 7.10 (s, 1H, Pm-H5).

-

Note: The broad singlet at 12.80 confirms the tautomeric OH/NH.

4-Chloro-6-(pyridin-4-yl)pyrimidine (Activated):

-

¹H NMR (CDCl₃, 400 MHz): δ 9.05 (s, 1H, Pm-H2), 8.80 (d, 2H, Py-H), 7.95 (d, 2H, Py-H), 7.80 (s, 1H, Pm-H5).

-

Key Shift: Loss of the broad OH/NH signal and downfield shift of the pyrimidine H2 due to the electron-withdrawing Cl.

References

-

Synthesis of Pyrimidin-4-ols via Enaminones

- Title: "Enaminones as building blocks in heterocyclic synthesis: synthesis of polyfunctionalized pyrimidines."

- Source:Beilstein Journal of Organic Chemistry, 2013.

-

URL:[Link]

-

Chlorination Protocols (POCl3)

-

Agrochemical Relevance (Pyridine/Pyrimidine Scaffolds)

- Title: "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities."

- Source:Journal of Chemistry, 2023.

-

URL:[Link]

-

Kinase Inhibitors in Agrochemicals

Sources

application of 6-Pyridin-4-ylpyrimidin-4-ol in cancer cell lines

Application Note: Evaluation of 6-Pyridin-4-ylpyrimidin-4-ol and Related Scaffolds in Cancer Cell Lines

Introduction & Scientific Context

6-Pyridin-4-ylpyrimidin-4-ol (Tautomer: 6-(pyridin-4-yl)pyrimidin-4(3H)-one) represents a "privileged scaffold" in medicinal chemistry. This heteroaromatic core—featuring a pyrimidine ring substituted with a pyridine moiety—serves as the pharmacophore for a wide class of Kinase Inhibitors (specifically JNK , CDK , and p38 MAPK inhibitors) and Wnt pathway modulators (e.g., Porcupine inhibitors).

While often used as a fragment-based drug discovery (FBDD) starting point, derivatives of this scaffold (such as SK-25 ) have demonstrated significant cytotoxicity in solid tumor models including Pancreatic (MiaPaCa-2) , Breast (MCF-7) , and Colorectal (HT-29) cancer lines.

Mechanism of Action (MOA): The planar pyridyl-pyrimidine structure mimics the adenine ring of ATP, allowing it to bind competitively to the ATP-binding pocket of protein kinases.

-

Primary Target: c-Jun N-terminal Kinase (JNK) pathway inhibition.

-

Secondary Target: Cyclin-Dependent Kinases (CDK4/6) leading to G1/S phase arrest.

-

Phenotype: Induction of intrinsic apoptosis via Caspase-3/7 activation and mitochondrial depolarization.

Mechanism of Action Visualization

The following diagram illustrates the signaling cascade inhibited by 6-Pyridin-4-ylpyrimidin-4-ol derivatives, leading to apoptosis.

Caption: Figure 1. Mechanism of Action. The compound competitively inhibits JNK phosphorylation, blocking downstream c-Jun/AP-1 signaling and shifting the cell state from proliferation to apoptosis.

Experimental Protocols

Protocol A: Compound Preparation & Solubility

Expert Insight: This scaffold is highly planar and crystalline. It exhibits poor water solubility and requires careful handling to avoid precipitation in cell culture media.

-

Stock Solution (100 mM):

-

Weigh 1.73 mg of 6-Pyridin-4-ylpyrimidin-4-ol (MW: ~173.17 g/mol ).

-

Dissolve in 100 µL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

-

Critical Step: Vortex for 60 seconds. If undissolved, warm to 37°C for 5 minutes.

-

Store aliquots at -20°C (stable for 3 months). Avoid freeze-thaw cycles.

-

-

Working Solution:

-

Dilute stock into complete cell culture media immediately prior to use.

-

Limit: Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 value in cancer cell lines (e.g., MiaPaCa-2, MCF-7).

Materials:

Workflow:

-

Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours at 37°C/5% CO₂ to allow attachment.

-

Treatment:

-

Prepare serial dilutions of the compound: 0, 1, 5, 10, 25, 50, 100 µM .

-

Add 100 µL of treatment media to wells (Triplicate replicates).

-

Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin or SP600125).

-

-

Incubation: Incubate for 48 or 72 hours .

-

Readout:

-

Add 20 µL MTT reagent per well. Incubate 3–4 hours.

-

Aspirate media carefully.

-

Add 150 µL DMSO to dissolve formazan crystals. Shake for 10 mins.

-

Measure Absorbance at 570 nm .

-

Data Analysis:

Calculate % Viability =

Protocol C: Mechanistic Validation (Western Blot)

Objective: Confirm JNK pathway inhibition by assessing p-c-Jun levels.

-

Treatment: Treat cells (6-well plate, 70% confluent) with IC50 and 2xIC50 concentrations for 6 hours and 24 hours .

-

Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF) and Protease Inhibitors.

-

Blotting:

-

Load 30 µg protein/lane.

-

Primary Antibodies: Anti-p-c-Jun (Ser63) (1:1000), Anti-Total JNK (1:1000), Anti-GAPDH (Loading Control).

-

Expected Result: Dose-dependent decrease in p-c-Jun band intensity without significant change in Total JNK.

-

Representative Data & Specifications

Table 1: Physicochemical & Biological Properties

| Property | Specification | Notes |

| IUPAC Name | 6-(pyridin-4-yl)pyrimidin-4-ol | Tautomer of pyrimidin-4(3H)-one |

| Molecular Weight | 173.17 g/mol | Fragment-like size |

| Solubility | DMSO (>20 mg/mL); Water (<1 mg/mL) | Hydrophobic; requires organic solvent |

| Target Class | Kinase Inhibitor (Type I/II) | ATP-competitive |

| Primary Targets | JNK1/2/3, CDK4/6 | Based on scaffold homology |

| IC50 (MiaPaCa-2) | ~2–10 µM (Derivative dependent) | Ref: SK-25 derivative data [1] |

| IC50 (MCF-7) | ~5–15 µM | Breast cancer models |

Table 2: Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Media | High concentration / Cold media | Pre-warm media to 37°C; vortex rapidly upon addition. |

| High Background (MTT) | Cell debris or protein precipitation | Ensure complete solubilization of formazan; use CCK-8 (water soluble) instead. |

| No IC50 Convergence | Drug resistant cell line | Verify expression of P-gp (MDR1); this scaffold can be a P-gp substrate. |

Experimental Workflow Diagram

Caption: Figure 2. Standardized workflow for evaluating 6-Pyridin-4-ylpyrimidin-4-ol efficacy in vitro.

References

-

Alam, M. S., et al. (2022). "Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma." Journal of King Saud University - Science.

-

Bennett, B. L., et al. (2001). "SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase." Proceedings of the National Academy of Sciences.

-

Laufer, S. A., et al. (2014). "Design, Synthesis and Biological Evaluation of Novel p38 MAPK Inhibitors." Journal of Medicinal Chemistry.

-

BLD Pharm. (2023). "Product Safety and Data Sheet: 6-(Pyridin-4-yl)pyrimidin-4-ol."

(Note: While specific clinical data for the bare scaffold "6-Pyridin-4-ylpyrimidin-4-ol" is limited, the protocols above are derived from validated methods for its bioactive derivatives and structural analogs like SK-25 and SP600125.)

Sources

Application Note: Protocol for Preparing a Stock Solution of 6-Pyridin-4-ylpyrimidin-4-ol

Introduction & Molecule Profile

6-Pyridin-4-ylpyrimidin-4-ol (also referred to as 6-(4-Pyridyl)-4-pyrimidinol) is a heterocyclic building block often utilized in the synthesis of kinase inhibitors and coordination complexes.

Effective handling of this compound requires an understanding of its tautomeric equilibrium . In solution, hydroxypyrimidines exist in equilibrium between the enol (hydroxyl) and keto (amide-like) forms. For 6-pyridin-4-ylpyrimidin-4-ol, the keto-tautomer (6-(pyridin-4-yl)pyrimidin-4(3H)-one) is energetically significant. This duality affects solubility: while the molecule possesses polar hydrogen-bond donors/acceptors, its planar aromatic structure drives strong intermolecular

Physicochemical Properties[1][2][3][4][5][6][7][8]

| Property | Data | Relevance to Protocol |

| Molecular Weight | ~171.18 g/mol | Required for Molarity calculations. |

| Solubility (Water) | Low (< 1 mM typical) | Do not use water for stock preparation. |

| Solubility (DMSO) | High (> 50 mM typical) | DMSO is the required vehicle for stock solutions. |

| pKa (Pyridine N) | ~5.2 (Estimated) | Solubility increases in acidic buffers (pH < 4). |

| pKa (OH/NH) | ~9.0 (Estimated) | Solubility increases in basic buffers (pH > 10). |

Reagents & Equipment

Critical Reagents

-

Compound: 6-Pyridin-4-ylpyrimidin-4-ol (Purity >95% recommended).

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

99.9% (e.g., Sigma-Aldrich or equivalent).-

Scientific Rationale: Standard DMSO is hygroscopic. Absorbed atmospheric water shifts the polarity, potentially causing the compound to precipitate over time during frozen storage.

-

-

Inert Gas (Optional but Recommended): Argon or Nitrogen stream.

Equipment

-

Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching and photodegradation).

-

Sonicator: Ultrasonic water bath (for breaking intermolecular stacking).

-

Vortex Mixer: Variable speed.

Protocol: Stock Solution Preparation (10 mM Target)

This protocol describes the preparation of a 10 mM stock solution in 10 mL of DMSO. Adjust volumes proportionally for different requirements.

Step 1: Molar Calculation

First, determine the mass required using the formula:

For a 10 mM solution in 10 mL:

Step 2: Weighing & Environment Control

-

Weigh ~17.1 mg of the powder into a tared amber glass vial.

-

Record the exact mass (e.g., 17.4 mg).

-

Recalculate the required DMSO volume to achieve exactly 10 mM:

Example:

Step 3: Solubilization

-

Add the calculated volume of Anhydrous DMSO to the vial.

-

Vortex vigorously for 30 seconds.

-

Visual Inspection: Hold the vial up to a light source.

-

Clear? Proceed to Step 4.

-

Cloudy/Particulates? The planar structure causes stacking. Sonicate in a water bath at ambient temperature for 5–10 minutes.

-

Still undissolved? Warm the solution gently (max 40°C) while sonicating.

-

Step 4: Aliquoting & Storage

Crucial: Repeated freeze-thaw cycles introduce moisture into DMSO, causing compound degradation or precipitation.

-

Divide the bulk stock into single-use aliquots (e.g., 100 µL or 500 µL) in microcentrifuge tubes or small amber vials.

-

(Optional) Flush the headspace of each vial with Argon gas before capping to prevent oxidation.

-

Store at -20°C (stable for ~6 months) or -80°C (stable for >1 year).

Workflow Visualization

The following diagram illustrates the logical flow for preparation and troubleshooting.

Figure 1: Decision tree for the preparation of 6-Pyridin-4-ylpyrimidin-4-ol stock solutions, emphasizing the visual quality control step.

Application: Dilution into Aqueous Media

A common failure point in biological assays is the "crash out" when the hydrophobic DMSO stock hits the aqueous buffer.

The "Crash Out" Mechanism

When DMSO stock is added to water, the solvent environment changes instantly. The water molecules hydrate the DMSO, stripping the solvation shell from the 6-Pyridin-4-ylpyrimidin-4-ol. If the concentration exceeds the aqueous solubility limit (which is low for this molecule), it precipitates.

Serial Dilution Protocol (Intermediate Step)

To minimize precipitation shock, use an Intermediate Dilution Step :

-

Do not add 100% DMSO stock directly to the cell culture media if the final concentration is high.

-

Prepare a 10x working solution in media containing 10% DMSO.

-

Add this 10x solution to your final cells/assay plate.

Example: Target 10 µM in Assay

-

Start with 10 mM DMSO Stock.

-

Dilute 1:100 into Media

100 µM (Intermediate).-

Observation: Check for precipitation here.[1] If clear, proceed.

-

-

Dilute 1:10 into Final Well

10 µM (Final).

References

-

PubChem Database. Compound Summary: 6-(Pyridin-4-yl)pyrimidin-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. (Standard industry reference for DMSO solvent properties). Available at: [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for general solubility principles of heterocycles).

Sources

analytical methods for detecting 6-Pyridin-4-ylpyrimidin-4-ol

Application Note: Advanced Analytical Strategies for 6-Pyridin-4-ylpyrimidin-4-ol

Executive Summary

6-Pyridin-4-ylpyrimidin-4-ol (CAS: 1026857-25-9) is a critical heterocyclic building block and potential degradation impurity in the synthesis of next-generation kinase inhibitors (e.g., pyridyl-pyrimidine scaffolds).[1][2][3][4][5][6] Its analysis is complicated by prototropic tautomerism (lactam-lactim equilibrium), amphoteric nature , and high polarity.

This guide provides a validated analytical framework for the detection, separation, and quantitation of this compound. We reject standard "generic" C18 protocols in favor of pH-modulated Reversed-Phase (RP) and HILIC workflows to ensure peak symmetry and mass balance.

Part 1: Chemical Intelligence & Mechanistic Insight

The Tautomerism Challenge

The analyte exists in a dynamic equilibrium between the enol form (4-hydroxypyrimidine) and the keto form (4(3H)-pyrimidinone).[1] In solution (polar solvents like DMSO, MeOH, Water), the keto form predominates.

-

Implication: Analytical methods must lock the tautomer or use conditions where rapid exchange does not broaden peaks.

-

pKa Profile:

-

Pyridine Nitrogen: Basic (

).[1] -

Pyrimidinone Moiety: Weakly acidic (

). -

Result: At neutral pH, the molecule may exhibit zwitterionic character, leading to poor retention on standard C18 columns.

-

Structural Dynamics Diagram

The following diagram illustrates the critical tautomeric and ionization states that dictate chromatographic behavior.

Caption: Tautomeric equilibrium and pH-dependent ionization states of 6-Pyridin-4-ylpyrimidin-4-ol.

Part 2: Validated Chromatographic Protocols

Standard acidic C18 methods often fail for this analyte due to secondary interactions between the basic pyridine nitrogen and residual silanols, causing severe peak tailing. We propose two superior orthogonal methods.

Protocol A: High-pH Reversed-Phase (Recommended)

This method suppresses the protonation of the pyridine ring (keeping it neutral) and deprotonates the pyrimidinone (making it anionic), or keeps it neutral depending on exact pH.[1] The key is using a hybrid-silica column resistant to high pH.

-

Rationale: At pH 10, the basic pyridine nitrogen is deprotonated (neutral), reducing silanol interaction and improving peak shape.

-

Column: Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18 (2.5 µm, 100 x 2.1 mm).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with NH₄OH).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

-

Flow Rate: 0.4 mL/min.

-

Temperature: 40°C.

Gradient Table:

| Time (min) | %A (Buffer) | %B (MeCN) | Curve |

|---|---|---|---|

| 0.0 | 95 | 5 | Initial |

| 1.0 | 95 | 5 | Hold |

| 6.0 | 10 | 90 | Linear |

| 8.0 | 10 | 90 | Wash |

| 8.1 | 95 | 5 | Re-equilibrate |

| 12.0 | 95 | 5 | End |

Protocol B: HILIC (For Polar Impurity Profiling)

If the analyte elutes in the void volume of RP columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the required orthogonal approach.

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 100 x 2.1 mm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile:Water (95:5) with 10 mM Ammonium Formate.

-

Mechanism: Partitioning into the water-enriched layer on the stationary phase surface.

Part 3: Detection & Mass Spectrometry

UV-Vis Detection

-

Primary Wavelength: 254 nm (Aromatic system).

-

Secondary Wavelength: 290 nm (Specific to the conjugated pyridyl-pyrimidine system).

-

Note: The extinction coefficient (

) differs significantly between pH 3 and pH 10 due to resonance changes. Always quantify using standards prepared in the mobile phase.

Mass Spectrometry (LC-MS/MS)

-

Ionization: Electrospray Ionization (ESI) – Positive Mode.

-

Precursor Ion:

. -

Fragmentation Pattern (MS2):

-

174.1

146.1 (Loss of CO, characteristic of pyrimidinones). -

174.1

95.1 (Pyridine ring fragment). -

174.1

79.0 (Pyridine fragment).

-

MS Source Parameters (Generic Optima):

| Parameter | Setting |

|---|---|

| Capillary Voltage | 3.0 kV |

| Desolvation Temp | 450°C |

| Cone Voltage | 30 V (Optimize per instrument) |

| Collision Energy | 20–35 eV (Ramp for MRM) |[1]

Part 4: Sample Preparation & Stability

Solubility Profile:

-

Water: Poor (neutral pH); Good (pH < 2 or pH > 10).

-

DMSO: Excellent (> 50 mg/mL).

-

Methanol: Moderate.

Protocol:

-

Stock Solution: Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 100% DMSO . (Conc: 1 mg/mL).

-

Working Dilution: Dilute stock with Mobile Phase A (Initial conditions) .

-

Critical: Do not dilute with pure acetonitrile, as the compound may precipitate.

-

-

Stability: Solutions in DMSO are stable for 1 month at -20°C. Aqueous dilutions should be analyzed within 24 hours to prevent hydrolysis or oxidative degradation.

Part 5: Method Development Decision Tree

Use this logic flow to select the optimal method for your specific matrix (API vs. Reaction Mixture).

Caption: Decision matrix for selecting the optimal chromatographic mode based on sample properties.

References

-

Chemical Identity & Properties

-

Tautomerism in Hydroxypyrimidines

-

High-pH Chromatography Strategy

- Title: Strategies for the Analysis of Basic Compounds in Reversed-Phase HPLC.

- Source: Waters Corporation Applic

- Context: Validation of high pH buffers for basic heterocycles.

-

URL:[Link]

Sources

- 1. CAS号列表_1_第1538页_Chemicalbook [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. m.molbase.com [m.molbase.com]

- 5. 1026857-25-9 | MFCD16630185 | 6-Pyridin-4-ylpyrimidin-4-ol [aaronchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 6-PYRIDIN-4-YLPYRIMIDIN-4-OL|å æçå° [klamar-reagent.com]

Application Note: Cellular Uptake and Subcellular Distribution of 6-Pyridin-4-ylpyrimidin-4-ol

[1]

Part 1: Executive Summary & Mechanistic Basis

The Molecule in Context

6-Pyridin-4-ylpyrimidin-4-ol is a representative small molecule heterocycle (MW ~173.17 Da) possessing amphiphilic properties. It serves as a foundational scaffold for Type I and Type II kinase inhibitors. Understanding its cellular uptake is non-trivial due to prototropic tautomerism : the molecule exists in equilibrium between the enol (4-ol) and keto (4-one) forms.

-

Enol form: Aromatic, higher lipophilicity (favors membrane permeation).

-

Keto form: Polar, dominant in aqueous solution at physiological pH.

Uptake Mechanisms

The cellular entry of this compound is governed by a "Solubility-Permeability Interplay":

-

Passive Diffusion (Primary): The neutral species crosses the lipid bilayer. The rate is strictly dependent on the partition coefficient (LogD) at pH 7.4.

-

Lysosomal Trapping (Secondary): The pyridine nitrogen (pKa ~5.3) can become protonated in the acidic environment of lysosomes (pH 4.5–5.0), leading to accumulation (ion trapping) and potential phospholipidosis.

-

Transporter Efflux: As a planar heterocycle, this scaffold is a frequent substrate for efflux transporters (P-gp/MDR1 or BCRP), which can artificially lower intracellular concentration.

Pathway Visualization

The following diagram illustrates the dynamic equilibrium and transport fate of the molecule.

Figure 1: Kinetic pathway of 6-Pyridin-4-ylpyrimidin-4-ol showing tautomeric equilibrium, passive diffusion, and lysosomal sequestration mechanisms.

Part 2: Experimental Protocols

Protocol A: Quantitative Cellular Uptake via LC-MS/MS

Objective: Determine the intracellular concentration (

Materials

-

Cell Line: HeLa or HepG2 (standard metabolic models).

-

Compound: 6-Pyridin-4-ylpyrimidin-4-ol (Test Article).

-

Internal Standard (IS): Deuterated analog (

-labeled) or a structural analog (e.g., Imatinib-d8 if specific IS unavailable). -

Lysis Buffer: 50% Methanol / 50% Water (chilled to -20°C).

-

Oil Cushion: Silicon oil/Mineral oil mix (density ~1.015 g/mL) – Optional for rapid separation.

Workflow Steps

-

Seeding: Plate cells at

cells/well in 6-well plates. Incubate for 24h to reach 80% confluency. -

Dosing:

-

Replace media with HBSS (Hank's Balanced Salt Solution) containing the compound at 1 µM .

-

Note: Avoid serum (FBS) in this step to prevent protein binding from skewing free drug concentration, unless specifically testing protein-bound uptake.

-

-

Incubation: Incubate at 37°C for time points: 5, 15, 30, 60, 120 min.

-

Termination (Critical Step):

-

Aspirate dosing solution rapidly.

-

Wash: Rinse 3x with ice-cold PBS (4°C) to stop transport and remove surface-bound drug. Do not exceed 10 seconds per wash to prevent efflux.

-

-

Lysis & Extraction:

-

Add 400 µL of chilled Methanol:Water (1:1) containing the Internal Standard (100 nM).

-

Scrape cells and collect lysate into microcentrifuge tubes.

-

Vortex (1 min) and Sonicate (5 min).

-

Centrifuge at 15,000 x g for 10 min at 4°C to pellet proteins.

-

-

Quantification: Inject supernatant into LC-MS/MS (e.g., C18 column, Gradient: Water/Acetonitrile + 0.1% Formic Acid).

Data Analysis

Calculate the Cellular Accumulation Ratio (

-

Note: Assume HeLa cell volume

.

Protocol B: Subcellular Fractionation (Distribution Profiling)

Objective: Determine if the compound targets the nucleus (kinase activity) or is sequestered in lysosomes.

Workflow Steps

-

Treatment: Treat

cells with 5 µM compound for 2 hours. -

Harvest: Trypsinize and wash cells 2x with PBS.

-

Stepwise Fractionation (Differential Centrifugation):

-

Step A (Cytosol): Resuspend in hypotonic buffer (10 mM HEPES, pH 7.9, 1.5 mM MgCl2, 10 mM KCl). Incubate 10 min on ice. Dounce homogenize. Centrifuge 800 x g (5 min).

-

Supernatant 1 = Cytosol + Organelles.

-

Pellet 1 = Nuclei.

-

-

Step B (Organelle/Membrane): Centrifuge Supernatant 1 at 10,000 x g (15 min).

-

Pellet 2 = Mitochondria/Lysosomes.

-

Supernatant 2 = Pure Cytosol.

-

-

Step C (Nuclear Extraction): Wash Pellet 1. Resuspend in high-salt buffer (20 mM HEPES, 420 mM NaCl). Vortex vigorously. Centrifuge 15,000 x g.

-

Supernatant 3 = Nuclear Extract.

-

-

-

Extraction: Perform Methanol extraction (as in Protocol A) on all three fractions.

-

Normalization: Normalize drug amount to protein content (BCA Assay) for each fraction.

Part 3: Data Interpretation & Troubleshooting

Expected Results Matrix

The following table provides reference values for interpreting uptake data for pyridine-pyrimidine scaffolds.

| Parameter | Low Uptake | Moderate Uptake | High Uptake | Interpretation for 6-Pyridin-4-ylpyrimidin-4-ol |

| LogD (pH 7.4) | < 0 | 1.0 – 3.0 | > 3.0 | Expected: ~1.2 – 1.8. Good passive diffusion range. |

| Accumulation Ratio (CAR) | < 1.0 | 1.0 – 10.0 | > 20.0 | > 20.0 suggests Lysosomal Trapping (basic amine). |

| Efflux Ratio (B-A/A-B) | > 2.0 | < 2.0 | ~ 1.0 | > 2.0 indicates P-gp substrate. Add Verapamil to confirm. |

Troubleshooting Guide

-

Issue: High variability in uptake data.

-

Cause: Inconsistent washing leads to residual extracellular drug being counted.

-

Fix: Use the "Oil Cushion Method" (spin cells through oil) to strip extracellular fluid instantly.

-

-

Issue: Low recovery in Nuclear Fraction.

-

Cause: The compound may wash out of the nucleus during the hypotonic step if not tightly bound to DNA/Chromatin.

-

Fix: Use a direct "In-situ Extraction" on isolated nuclei without extensive washing steps.

-

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for quantitative LC-MS/MS cellular uptake analysis.

References

-

PubChem. (2025).[1][2][3] Compound Summary: 6-(Pyridin-4-yl)pyrimidin-4-ol. National Library of Medicine. [Link]

-

Zhang, Y., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online Journal of Applied Science. [Link]

- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier Science. (Standard reference for LogD and Permeability protocols).

-

Trapp, S., et al. (2008). Lysosomal trapping of basic drugs: General principles and implications. Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Gosepath, P., et al. (2023). Cellular Uptake and Transport Mechanism of Pyrimidine-based Nanomedicines. NIH PubMed Central. [Link]

Sources

- 1. [6-(Pyridin-4-yl)pyrimidin-4-yl]methanamine | C10H10N4 | CID 82405866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-methoxy-2-propyl-N-pyridin-4-ylpyrimidin-4-amine | C13H16N4O | CID 142874279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-methoxy-N-(pyridin-4-ylmethyl)pyrimidin-4-amine | C11H12N4O | CID 66325573 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Precision Synthesis of Cesium Lead Halide Perovskite Nanocrystals (CsPbX₃) for Next-Generation Bio-Imaging

Abstract & Strategic Utility

Cesium Lead Halide Perovskite nanocrystals (CsPbX₃, where X = Cl, Br, I) represent a paradigm shift in optical materials.[1][2][3] Unlike traditional chalcogenide quantum dots (e.g., CdSe), perovskites offer defect-tolerant high photoluminescence quantum yields (PLQY >90%) without requiring complex core-shell structures.

For drug development and biological imaging, their utility lies in their tunable bandgap . By simply adjusting the halide ratio (Cl:Br:I) during synthesis, researchers can tune emission across the entire visible spectrum (410–700 nm) without changing particle size. This protocol details the "Hot-Injection" synthesis method—the industry standard for monodispersity—and a critical surface passivation step required to render these moisture-sensitive materials stable in physiological environments.

Mechanism of Action: Bandgap Engineering

The optical properties of CsPbX₃ are governed by the quantum confinement effect and the electronegativity of the halide anion.

-

Quantum Confinement: As crystal size approaches the Bohr exciton radius, the bandgap widens.

-

Anion Substitution (Dominant Factor): Substituting Chloride (Cl) with Bromide (Br) or Iodide (I) decreases the bandgap energy, red-shifting the emission.

Diagram 1: Halide-Dependent Bandgap Tuning Workflow

Caption: Workflow demonstrating how halide precursor selection dictates the final optical emission wavelength via bandgap engineering.

Protocol 1: Hot-Injection Synthesis (Inert Atmosphere)

Objective: Synthesis of monodisperse CsPbBr₃ (Green Emitter) nanocubes. Safety: Lead (Pb) is toxic. Work in a fume hood. Environment: Strictly anhydrous. Moisture destroys the perovskite crystal structure immediately.

Reagents

-

Cesium Carbonate (Cs₂CO₃): 0.814 g[4]

-

Lead(II) Bromide (PbBr₂): 0.188 mmol (0.069 g)

-

Octadecene (ODE): Solvent (Technical grade, 90%)

-

Oleic Acid (OA): Surface Ligand

-

Oleylamine (OAm): Surface Ligand

Step-by-Step Methodology

Phase A: Preparation of Cesium-Oleate Precursor

-

Load 0.814 g Cs₂CO₃, 40 mL ODE, and 2.5 mL Oleic Acid into a 100 mL 3-neck flask.

-

Degas: Connect to a Schlenk line. Heat to 120°C under vacuum for 1 hour to remove water.

-

Complexation: Switch to N₂ atmosphere and heat to 150°C until the solution is clear (formation of Cs-Oleate).

-

Note: Keep this solution at >100°C before injection; Cs-Oleate precipitates at room temperature.[4]

Phase B: Nanocrystal Nucleation

-

Mix 5 mL ODE and 0.069 g PbBr₂ in a separate 25 mL 3-neck flask.

-

Degas: Dry under vacuum at 120°C for 1 hour.

-

Ligand Addition: Inject 0.5 mL dry Oleylamine and 0.5 mL dry Oleic Acid under N₂. The solution should become clear as PbBr₂ solubilizes.

-

Temperature Set: Raise temperature to 170°C (higher temp = larger particles = red shift).

-

The Injection: Quickly inject 0.4 mL of the hot Cs-Oleate precursor (from Phase A).

-

Quench: Wait exactly 5 seconds , then submerge the flask in an ice-water bath. Crucial: Longer reaction times lead to size polydispersity.

Phase C: Purification

-

Add anhydrous tert-butanol or ethyl acetate (ratio 1:1) to the crude solution to precipitate NCs.[4]

-

Centrifuge at 12,000 g for 10 mins .

-

Discard supernatant.[4] Redisperse pellet in anhydrous hexane or toluene.

Protocol 2: Phospholipid Encapsulation for Bio-Stability

Context: Native CsPbX₃ QDs are hydrophobic and unstable in water (physiological media). For drug development applications, they must be encapsulated. This protocol uses phospholipid micelles to create a water-soluble shell.

Diagram 2: Encapsulation & Stabilization Workflow

Caption: Transformation of hydrophobic QDs into hydrophilic micelles using DSPE-PEG lipids for biological application.

Methodology

-

Mixing: Mix 1 mg of purified CsPbBr₃ QDs (in chloroform) with 5 mg of DSPE-PEG-2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]).

-

Evaporation: Evaporate the chloroform solvent slowly under a stream of N₂ or rotary evaporator to form a thin lipid/QD film on the vial wall.

-

Hydration: Add 2 mL of warm (60°C) DI water or PBS buffer.

-

Sonication: Sonicate for 5 minutes. The lipids will self-assemble into micelles, trapping the QDs inside the hydrophobic core while presenting the PEG shell to the water.

-

Filtration: Pass through a 0.22 µm syringe filter to remove aggregates.

Data & Characterization Standards

To validate synthesis success, compare your results against these standard optical profiles.

| Halide Composition | Emission Peak (λ max) | Color | Bandgap (eV) |

| CsPbCl₃ | ~410 nm | Blue/Violet | ~3.0 |

| CsPb(Cl/Br)₃ | ~460 nm | Cyan | ~2.7 |

| CsPbBr₃ | ~515 nm | Bright Green | ~2.4 |

| CsPb(Br/I)₃ | ~580 nm | Yellow/Orange | ~2.1 |

| CsPbI₃ | ~690 nm | Deep Red | ~1.8 |

Self-Validation Check:

-

FWHM (Full Width at Half Maximum): A high-quality synthesis must have an emission FWHM of <25 nm . If >30 nm, the particle size distribution is too wide (improve injection speed or cooling rate).

-

UV-Vis: The absorption spectrum should show a sharp excitonic peak at the absorption onset.

Troubleshooting & Expert Insights

The "Black Phase" Problem (CsPbI₃)

-

Issue: Red-emitting CsPbI₃ often turns yellow/transparent (non-emissive) within hours. This is a phase transition from the cubic (optically active) phase to the orthorhombic (inactive) phase.

-

Solution: Dopants. Adding trace amounts of Zinc (Zn²⁺) or using short-chain ligands (like octanoic acid) significantly stabilizes the cubic phase.

Low Quantum Yield (PLQY)

-

Cause: Surface trap states (missing halides on the surface).

-

Solution: "Halide Washing." Post-synthesis, wash the nanocrystals with a dilute solution of PbBr₂ or Oleylammonium Bromide to fill surface vacancies.

Aggregation during Purification

-

Cause: Stripping too many ligands by over-washing with polar solvents (ethanol/methanol).

-

Solution: Use Methyl Acetate or tert-Butanol for purification. Avoid Ethanol. If particles crash out irreversibly, you have stripped the ligand shell.

References

-

Protesescu, L., Yakunin, S., Bodnarchuk, M. I., Krieg, F., Caputo, R., Hendon, C. H., Yang, R. X., Walsh, A., & Kovalenko, M. V. (2015).[5] Nanocrystals of Cesium Lead Halide Perovskites (CsPbX₃, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut. Nano Letters, 15(6), 3692–3696. [Link]

-

Swarnkar, A., Chulliyil, R., Ravi, V. K., Irfanullah, M., Chowdhury, A., & Nag, A. (2015). Colloidal CsPbBr₃ Perovskite Nanocrystals: Luminescence beyond Traditional Quantum Dots. Angewandte Chemie International Edition, 54(51), 15424–15428. [Link]

-

Wang, H. C., Lin, S. Y., Tang, A. C., Singh, B. P., Tong, H. C., Chen, C. Y., ... & Liu, R. S. (2016). Mesoporous Silica Particles Integrated with All-Inorganic CsPbBr₃ Perovskite Quantum-Dot Nanocomposites (MP-PQDs) with High Stability and Wide Color Gamut Used for Backlight Display. Angewandte Chemie, 128(28), 8056-8061. [Link]

Sources

- 1. Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Nanocrystals of Cesium Lead Halide Perovskites (CsPbX3, X = Cl, Br, and I): Novel Optoelectronic Materials Showing Bright Emission with Wide Color Gamut (2015) | Loredana Protesescu | 7717 Citations [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. semanticscholar.org [semanticscholar.org]

Troubleshooting & Optimization

Technical Guide: Purification Strategies for 6-Pyridin-4-ylpyrimidin-4-ol Derivatives

Executive Summary & Core Challenge

The purification of 6-Pyridin-4-ylpyrimidin-4-ol (and its derivatives) presents a "perfect storm" of chemical challenges. These molecules are not simple alcohols; they are amphoteric, tautomeric heterocycles .[1]

In solution, they exist in a dynamic equilibrium between the enol (pyrimidin-4-ol) and keto (pyrimidin-4(3H)-one) forms. Furthermore, the presence of a basic pyridine ring (

-

"Brick Dust" Solubility: Strong intermolecular hydrogen bonding and

- -

Chromatographic Failure: Peak tailing and splitting on silica gel due to interaction with silanols and slow tautomeric exchange.[1]

This guide moves beyond standard protocols to provide field-proven strategies for isolating these "chameleon" molecules with high purity.

The Root Cause: Visualizing the Tautomeric Trap[1]

To purify this molecule, you must control its protonation state.[1] You cannot treat it as a static structure.[1]

Diagram 1: Tautomeric Equilibrium & pH States

This diagram illustrates the species present at different pH levels.[1] Purification success depends on forcing the molecule into a single, defined state.[1]

Caption: The solubility profile follows a U-curve. The molecule is soluble at low pH (cation) and high pH (anion) but precipitates at neutral pH (isoelectric point).[1]

Troubleshooting Guide: Solubility & Solvent Selection

Issue: "My compound precipitates in the column or won't dissolve for loading."

The 6-pyridyl substituent adds rigidity and stacking potential. Standard "Like Dissolves Like" rules fail here.

| Solvent System | Solubility Rating | Application | Technical Note |

| DCM / EtOAc | 🔴 Poor | Extraction | Avoid. The compound will crash out.[1] |

| MeOH / EtOH | 🟡 Moderate | Recrystallization | Solubility improves significantly with heat.[1] |

| DMSO / DMF | 🟢 Good | Loading / Storage | Hard to remove.[1] Use only for injection loading. |

| Water (pH 7) | 🔴 Insoluble | N/A | Forms aggregates.[1] |

| 1M HCl (Aq) | 🟢 Excellent | Workup | Forms the Pyridinium chloride salt.[1] |

| 1M NaOH (Aq) | 🟢 Excellent | Workup | Forms the Sodium enolate salt.[1] |

Expert Tip: If you must run Normal Phase (Silica), do not use pure DCM/MeOH.[1] You must use a "Pseudo-Reverse Phase" solvent system:

-

Formula: DCM : MeOH :

(90 : 9 : 1).[1] -

Why: The ammonium hydroxide deprotonates surface silanols (preventing sticking) and keeps the pyridine ring free base.[1]

Protocol A: The "pH Swing" Precipitation (Recommended)[1]

Chromatography should be your last resort.[1] The amphoteric nature allows for a highly specific purification using pH manipulation, often yielding >98% purity without a column.[1]

Objective: Isolate the product by crashing it out at its isoelectric point.

Step-by-Step Workflow:

-

Dissolution (Acidic): Dissolve your crude solid in minimal 1M HCl .

-

Washing: Wash this aqueous acidic layer with EtOAc (x2).[1]

-

The Swing (Neutralization): Slowly add saturated

or 2M NaOH dropwise to the aqueous layer while stirring.[1] -

Aging: Let the suspension stir for 30 minutes. This "Ostwald ripening" allows small amorphous particles to form filterable crystals.[1]

-

Filtration: Filter the solid. Wash with water (to remove salts) and then cold ether (to dry).[1]

Protocol B: Reverse Phase Chromatography (HPLC/Flash)[1]

If the pH swing fails (e.g., highly polar impurities co-precipitate), use Reverse Phase (C18) chromatography.[1]

Critical Parameter: pH Control of the Mobile Phase. Running under neutral conditions will cause peak splitting (separation of keto/enol tautomers) and tailing.[1] You must lock the tautomer.

Method 1: The Acidic Lock (For MS Detection)[1]

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Mechanism: Protonates the pyridine and the pyrimidone oxygen.[1]

-

Result: Sharp peaks, but the product elutes as a salt.[1]

Method 2: The Basic Lock (Better Peak Shape)[1]

-

Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Mechanism: Deprotonates the enol/amide.[1] The anionic species is highly soluble and does not interact with residual silanols on the C18 stationary phase.[1]

-

Result: Often yields the best peak symmetry for pyridine-containing heterocycles.

Decision Tree: Selecting the Right Workflow

Caption: Always attempt Acid/Base precipitation first. It is scalable and removes the bulk of non-amphoteric impurities.[1]

FAQ: Specific Troubleshooting Scenarios

Q: I see two peaks in my LCMS with the same mass. Is my compound degrading?

A: Likely not. This is tautomer separation . If the timescale of the chromatographic separation is faster than the proton transfer rate (keto

-

Fix: Increase the column temperature (to 40-50°C) to speed up the exchange (coalescing the peaks) or switch to the Basic Lock mobile phase (Method 2 above).

Q: My product is purple/grey after workup. Why? A: This indicates metal contamination (Pd/Cu from cross-coupling).[1] Pyridine-pyrimidines are excellent chelators.

-

Fix: Dissolve the product in DMSO/MeOH and treat with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) for 4 hours, then filter before the final precipitation step.[1]

Q: The product oils out instead of crystallizing during neutralization. A: This happens if the concentration is too high or neutralization is too fast.[1]

-

Fix: Add a "seed crystal" if available.[1] Alternatively, add a small amount of MeOH (10%) to the aqueous mixture during neutralization to slow down the precipitation rate.[1]

References

-

Tautomeric Equilibrium Context

-

Structural & Solubility Data

-

Synthesis & Workup Precedents

-

Advanced Tautomer Control

Sources

- 1. Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0326389B1 - Process for preparing 4-hydroxypyrimidine - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. [6-(Pyridin-4-yl)pyrimidin-4-yl]methanamine | C10H10N4 | CID 82405866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-methoxy-N-(pyrimidin-4-ylmethyl)pyridin-3-amine | C11H12N4O | CID 62759099 - PubChem [pubchem.ncbi.nlm.nih.gov]

managing tautomerism in 6-Pyridin-4-ylpyrimidin-4-ol experiments

Subject: Managing Tautomeric Equilibria in Synthesis, Analysis, and Screening

Ticket ID: TAUT-PYR-006 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Chameleon" Molecule

You are likely reading this because your LC-MS peaks are splitting, your NMR spectra look "blurry," or your docking scores don't match your IC50 data.

6-Pyridin-4-ylpyrimidin-4-ol is a classic "troublemaker" in drug discovery because it exists at the intersection of two dynamic equilibria:

-

Keto-Enol Tautomerism: The 4-hydroxy group on the pyrimidine ring is rarely an alcohol. In most relevant environments (polar solvents, solid state, protein pockets), it exists predominantly as the 4-pyrimidinone (keto/lactam) tautomer.

-

Protonation State: The pendant pyridine ring adds a basic center (

), creating potential zwitterionic species that complicate solubility and chromatography.

This guide provides self-validating protocols to stabilize, analyze, and model this compound correctly.

Module 1: Analytical Characterization (NMR)

Q: Why does my 1H NMR show broad peaks or missing exchangeable protons?

A: You are likely observing "intermediate exchange" on the NMR timescale.

In non-polar solvents (e.g.,

The Fix: You must shift the equilibrium to a single species or slow the exchange.

Protocol: Solvent & Temperature Stabilization

-

Recommended Solvent: DMSO-

.-

Why: DMSO is a hydrogen-bond acceptor. It stabilizes the NH of the keto form and the OH of the enol form, but the high dielectric constant (

) strongly favors the more polar keto (lactam) tautomer.

-

-

Critical Step: If broadening persists, lower the temperature to 280 K (to freeze the conformer) or raise it to 350 K (to coalesce the peaks).

-

Diagnostic Signal: Look for a broad singlet around 11.0–13.0 ppm .

-

If it integrates to 1H and shows NOE (Nuclear Overhauser Effect) to the C5-proton, it is the NH (keto) form.

-

If it appears sharper and further downfield (>13 ppm) or is absent due to rapid exchange, it suggests the OH form (less likely in DMSO).

-

Visualizing the Equilibrium

Figure 1: The tautomeric equilibrium is heavily skewed toward the Keto form in conditions relevant to biology and wet-lab chemistry.

Module 2: Chromatography (HPLC/LC-MS)

Q: Why do I see split peaks or severe tailing in my LC-MS chromatograms?

A: This is a kinetic artifact, not an impurity.

When the interconversion rate between tautomers (

The Fix: You cannot stop the tautomerism, so you must force the kinetics to be faster than the chromatography.

Troubleshooting Matrix:

| Parameter | Adjustment | Scientific Rationale |

| Column Temperature | Increase to 40°C - 60°C | Heat increases the rate of tautomeric interconversion. This causes the distinct tautomer peaks to coalesce into a single, sharp average peak. |

| Mobile Phase pH | Buffer to pH 7.5 or pH 3.0 | Avoid pH values near the pKa (~5.2 for pyridine, ~9 for enol). At pH 7.5, the pyridine is neutral; at pH 3.0, it is fully protonated. A defined protonation state simplifies the chromatogram. |

| Stationary Phase | Use C18 with Polar Embedding | Standard C18 phases can cause peak tailing for basic pyridines due to silanol interactions. Polar-embedded groups shield these silanols. |

Self-Validating Experiment:

-

Run the sample at 25°C. Observe split peak.

-

Re-run the exact same vial at 50°C.

-

Result: If the peaks merge into one sharp peak, it is tautomerism. If they remain distinct, you have a chemical impurity (an isomer or byproduct).

Module 3: In Silico Docking & Drug Design

Q: My docking scores are poor, but the IC50 is nanomolar. What is wrong?

A: You are likely docking the wrong tautomer. Standard chemical drawing software (ChemDraw, etc.) often defaults to the aromatic enol (OH) form because it maximizes Hückel aromaticity rules. However, the protein binding pocket may select for the keto (NH) form, which presents a completely different hydrogen bond donor/acceptor profile.

Critical Control Point:

-

Enol Form: C4-O is a Hydrogen Bond Donor (OH) and Acceptor (O). N3 is an Acceptor .

-

Keto Form: C4=O is a Hydrogen Bond Acceptor only. N3 is a Hydrogen Bond Donor (NH).

If your protein pocket has a Glutamate or Aspartate (H-bond acceptor) near the N3 position, the Enol form will clash (Acceptor-Acceptor repulsion), while the Keto form will bind tightly (Donor-Acceptor).

Workflow for Accurate Modeling:

-

Generate Tautomers: Do not rely on the input structure. Use tools like LigPrep (Schrödinger) or MoKa to generate all tautomers at pH 7.4.

-

Penalty Calculation: Calculate the energy penalty to form the less stable tautomer. If the Enol costs >5 kcal/mol to form in water, the protein must pay this energetic cost to bind it.

-